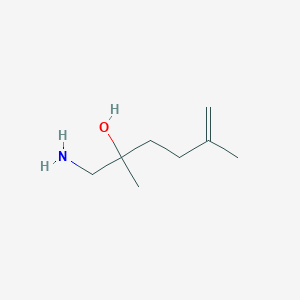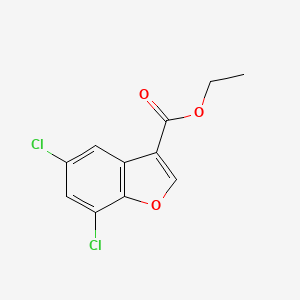![molecular formula C28H27N3 B12602449 4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine CAS No. 917807-75-1](/img/structure/B12602449.png)
4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine is a complex organic compound featuring a pyrrolidine ring, a phenylene group, and a dipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine typically involves the reaction of pyrrolidine with a suitable phenylene derivative under controlled conditions. One common method involves the use of 4-chloromethylpyridine dissolved in hot anhydrous ethanol, followed by the addition of a KOH solution . The reaction is exothermic and may require cooling to maintain the desired temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: Investigated for its potential as a biochemical reagent in life sciences.
Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine involves its interaction with molecular targets through its pyridine and pyrrolidine moieties. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding . The compound’s structure allows it to fit into specific binding sites, influencing the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-pyridyl)ethane: Another dipyridine compound used in coordination chemistry.
4,4’-Vinylenedipyridine: Similar structure but with a vinyl group instead of the pyrrolidine ring.
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: A more complex structure with multiple pyridine rings.
Uniqueness
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine is unique due to its combination of pyrrolidine and dipyridine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
917807-75-1 |
|---|---|
Molecular Formula |
C28H27N3 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-[4-[1-(4-pyridin-4-ylphenyl)-2-pyrrolidin-1-ylethyl]phenyl]pyridine |
InChI |
InChI=1S/C28H27N3/c1-2-20-31(19-1)21-28(26-7-3-22(4-8-26)24-11-15-29-16-12-24)27-9-5-23(6-10-27)25-13-17-30-18-14-25/h3-18,28H,1-2,19-21H2 |
InChI Key |
IDUVWRVKOGCYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


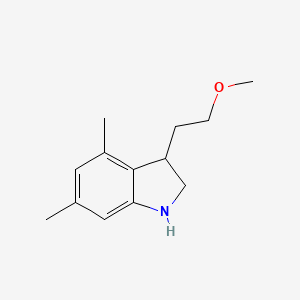

![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)

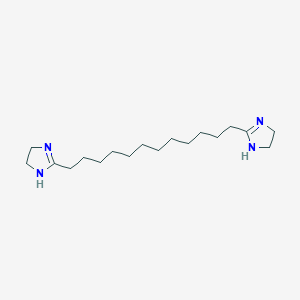
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
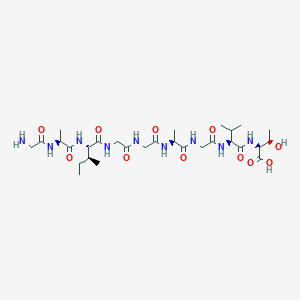
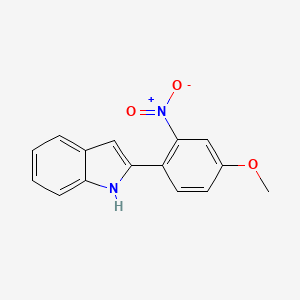
![6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12602447.png)
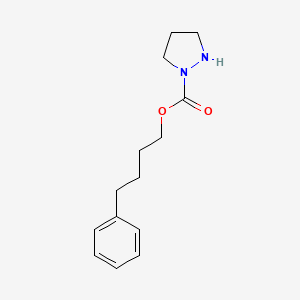
![3,3'-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12602458.png)
